(S)-5-Methoxy-2-aminotetralin
Overview
Description
(S)-5-Methoxy-2-aminotetralin is a chiral compound belonging to the class of aminotetralins It is characterized by a methoxy group at the 5-position and an amino group at the 2-position on the tetralin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methoxy-2-aminotetralin typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-methoxy-1-tetralone.
Reduction: The carbonyl group of 5-methoxy-1-tetralone is reduced to form 5-methoxy-1-tetralol.
Amination: The hydroxyl group is then converted to an amino group through a series of reactions, including protection, activation, and substitution.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding quinones or imines.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products:
Oxidation: Quinones or imines.
Reduction: Hydroxyl or alkyl derivatives.
Substitution: Various substituted tetralins depending on the nucleophile used.
Scientific Research Applications
(S)-5-Methoxy-2-aminotetralin has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly in receptor binding studies.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-5-Methoxy-2-aminotetralin involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-Methoxy-2-aminotetralin: The non-chiral version of the compound.
6-Methoxy-2-aminotetralin: A similar compound with the methoxy group at the 6-position.
2-Amino-1-tetralin: Lacks the methoxy group but shares the aminotetralin core structure.
Uniqueness: (S)-5-Methoxy-2-aminotetralin is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or other positional isomers. This specificity makes it valuable in applications requiring precise molecular interactions.
Properties
IUPAC Name |
(2S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPGAYIYYGOIP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CC[C@@H](C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431824 | |
Record name | (S)-5-Methoxy-2-aminotetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105086-80-4 | |
Record name | (S)-5-Methoxy-2-aminotetralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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